2-Chlorobenzohydrazide

Catalog No.
S704184
CAS No.
5814-05-1
M.F
C7H7ClN2O
M. Wt
170.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chlorobenzohydrazide

CAS Number

5814-05-1

Product Name

2-Chlorobenzohydrazide

IUPAC Name

2-chlorobenzohydrazide

Molecular Formula

C7H7ClN2O

Molecular Weight

170.59 g/mol

InChI

InChI=1S/C7H7ClN2O/c8-6-4-2-1-3-5(6)7(11)10-9/h1-4H,9H2,(H,10,11)

InChI Key

KPPNLSKVTKSSTG-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NN)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN)Cl

2-Chlorobenzohydrazide is an organic compound with the chemical formula C₇H₇ClN₂O and a molecular weight of 170.6 g/mol. It appears as a light cream solid and is known for its potential applications in pharmaceuticals and chemical synthesis. The compound is characterized by the presence of a hydrazide functional group attached to a chlorobenzene structure, which contributes to its reactivity and biological properties .

Crystallography:

  • A 2012 study published in the journal Acta Crystallographica Section E: Structure Reports investigated the crystal structure of 2-chlorobenzohydrazide. The research found that the molecules form polymeric chains linked by hydrogen bonding, contributing to its crystal packing arrangement [].

Synthesis and Characterization:

  • There are documented procedures for the synthesis of 2-chlorobenzohydrazide, typically involving the reaction of hydrazine hydrate with 2-chlorobenzoyl chloride [].

Limited Biological Activity Exploration:

  • While research on its specific biological activity is scarce, some studies have investigated 2-chlorobenzohydrazide as a potential starting material for the synthesis of other compounds with potential biological applications [].
, including:

  • Hydrazone Formation: It can react with aldehydes or ketones to form hydrazones, which are useful intermediates in organic synthesis.
  • Condensation Reactions: The compound can undergo condensation with carboxylic acids to yield amides or esters.
  • Reduction Reactions: It can be reduced to corresponding amines under specific conditions, expanding its utility in synthetic pathways .

Research indicates that 2-Chlorobenzohydrazide exhibits notable biological activities, including:

  • Antimicrobial Properties: The compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.
  • Anticancer Activity: Preliminary studies suggest potential anticancer properties, although further investigation is needed to establish mechanisms and efficacy .
  • Toxicity: It is classified as a skin irritant and can cause serious eye irritation upon exposure, necessitating careful handling in laboratory settings .

2-Chlorobenzohydrazide can be synthesized through several methods:

  • Reaction of 2-Chlorobenzoic Acid with Hydrazine:
    • 2-Chlorobenzoic acid is reacted with hydrazine hydrate in the presence of a catalyst to yield 2-Chlorobenzohydrazide.
    text
    C₆H₄ClCOOH + N₂H₄ → C₇H₇ClN₂O + H₂O
  • From 2-Chlorobenzaldehyde:
    • 2-Chlorobenzaldehyde can also be reacted with hydrazine to form the hydrazide derivative.
  • Alternative Routes:
    • Other synthetic routes may involve the use of coupling reactions or modifications of existing hydrazides under controlled conditions .

The applications of 2-Chlorobenzohydrazide are diverse:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting bacterial infections or cancer.
  • Agricultural Chemicals: The compound may be explored for use in developing agrochemicals due to its biological activity.
  • Chemical Research: It is utilized in laboratories for studying hydrazone chemistry and related reactions .

Interaction studies involving 2-Chlorobenzohydrazide focus on its reactivity with other compounds:

  • Metal Complexation: Investigations have shown that it can form complexes with transition metals, which may enhance its biological activity or modify its properties.
  • Drug Interactions: Research into its interactions with other pharmaceuticals is ongoing to evaluate potential synergistic effects or adverse interactions when used in combination therapies .

Similar Compounds: Comparison

Several compounds share structural similarities with 2-Chlorobenzohydrazide, each exhibiting unique properties:

Compound NameMolecular FormulaKey Features
BenzohydrazideC₇H₈N₂OLacks chlorine substituent; used as a reference compound.
4-ChlorobenzohydrazideC₇H₈ClN₂OSimilar activity but with different substitution pattern.
2-BromobenzohydrazideC₇H₈BrN₂OBromine substitution may alter reactivity and biological activity.
PhenylhydrazineC₆H₈N₂A simpler structure without chlorination; widely studied for its reactivity.

These compounds are often compared in terms of their reactivity profiles and biological activities, highlighting the unique characteristics imparted by the chlorine substituent in 2-Chlorobenzohydrazide .

XLogP3

0.1

LogP

0.14 (LogP)

Melting Point

119.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5814-05-1

Wikipedia

2-chlorobenzohydrazide

Dates

Last modified: 08-15-2023

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